molecular formula C18H20BrNO2 B4111500 2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide

2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide

Cat. No. B4111500
M. Wt: 362.3 g/mol
InChI Key: NYAJFELTMVMLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide, commonly known as KBR-3023, is a synthetic compound that belongs to the class of arylamides. It is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55) and has shown promising results in various scientific research applications.

Mechanism of Action

KBR-3023 acts as a selective antagonist of the 2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide receptor, which is a member of the G protein-coupled receptor family. The 2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide receptor is widely expressed in various tissues, including the brain, immune cells, and cancer cells. It plays a crucial role in regulating various physiological processes, including cell proliferation, migration, and inflammation.
Biochemical and Physiological Effects:
KBR-3023 has been shown to have a range of biochemical and physiological effects, including reducing cancer cell proliferation and inducing apoptosis, reducing inflammation, improving cognitive function, and reducing pain and anxiety in animal models.

Advantages and Limitations for Lab Experiments

KBR-3023 has several advantages for laboratory experiments, including its high selectivity for the 2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide receptor, its potency, and its ability to penetrate the blood-brain barrier. However, its limitations include its relatively short half-life, which may require frequent dosing, and its potential off-target effects on other G protein-coupled receptors.

Future Directions

Future research on KBR-3023 could focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Further studies could also investigate its pharmacokinetics and pharmacodynamics to optimize dosing and improve its therapeutic efficacy. Additionally, research could explore the potential of KBR-3023 as a tool compound for studying the 2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide receptor and its role in various physiological processes.

Scientific Research Applications

KBR-3023 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its ability to modulate the 2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide receptor has been shown to have anti-tumor effects in cancer cells, reduce inflammation in various tissues, and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(2-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-12(2)16-6-4-5-7-17(16)20-18(21)13(3)22-15-10-8-14(19)9-11-15/h4-13H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAJFELTMVMLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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